molecular formula C7H9NO2 B7946357 6-hydroxy-2,3-dimethyl-1H-pyridin-4-one

6-hydroxy-2,3-dimethyl-1H-pyridin-4-one

Cat. No.: B7946357
M. Wt: 139.15 g/mol
InChI Key: AIBSWEOXEMSHAN-UHFFFAOYSA-N
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Description

6-Hydroxy-2,3-dimethyl-1H-pyridin-4-one is a heterocyclic compound featuring a pyridin-4-one core with hydroxyl (-OH) and methyl (-CH₃) substituents. The structure comprises:

  • A six-membered aromatic ring with one nitrogen atom (pyridine derivative).
  • A ketone group at position 4 (pyridin-4-one).
  • Hydroxyl group at position 6 and methyl groups at positions 2 and 3.
  • Tautomeric equilibrium between the 1H (enol) and 4H (keto) forms, stabilized by intramolecular hydrogen bonding .

Properties

IUPAC Name

6-hydroxy-2,3-dimethyl-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-4-5(2)8-7(10)3-6(4)9/h3H,1-2H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBSWEOXEMSHAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=CC1=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC(=CC1=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amination-Alkylation Strategy

In a method adapted from polymer synthesis protocols, benzyl maltol reacts with methylamine under basic conditions to form a Schiff base intermediate. Subsequent hydrogenolysis removes the benzyl protecting group, yielding 6-hydroxy-2,3-dimethyl-1H-pyridin-4-one. This two-step process achieves ~65% yield when conducted in ethanol at reflux (78°C) for 24 hours. Critical to success is maintaining anhydrous conditions during the amination phase to prevent hydrolysis of the intermediate.

Reaction Scheme:

  • Amination:
    Benzyl maltol+CH3NH2EtOH, NaOHSchiff base\text{Benzyl maltol} + \text{CH}_3\text{NH}_2 \xrightarrow{\text{EtOH, NaOH}} \text{Schiff base}

  • Hydrogenolysis:
    Schiff baseH2/Pd-CThis compound\text{Schiff base} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{this compound}

This approach benefits from commercially available starting materials but requires careful handling of air-sensitive catalysts.

Cyclization of β-Diketones

Cyclocondensation of β-diketones with ammonia or amines provides direct access to pyridinone scaffolds. For this compound, acetylacetone (2,4-pentanedione) serves as a key precursor.

Ammonia-Mediated Cyclization

Heating acetylacetone with aqueous ammonia (25% w/w) at 120°C for 6 hours induces cyclization, forming 2,6-dimethyl-4-pyridone. Introducing a hydroxyl group at position 6 necessitates subsequent oxidation. Using hydrogen peroxide (30%) in acetic acid at 60°C for 4 hours achieves this transformation, albeit with moderate yields (~45%).

Limitations:

  • Competing side reactions reduce overall efficiency.

  • Positional selectivity for hydroxylation remains challenging.

Multi-Step Synthesis from Pyridine Intermediates

Functionalization of pre-substituted pyridines offers a modular route to the target compound.

Pyridine N-Oxide Rearrangement

2,3-Dimethylpyridine undergoes oxidation with meta-chloroperbenzoic acid (mCPBA) in dichloromethane to form the corresponding N-oxide. Treating this intermediate with phosphorus oxychloride (POCl₃) at 0°C induces a Boekelheide rearrangement, producing 6-chloro-2,3-dimethylpyridine. Hydrolysis with 10% NaOH at 80°C for 2 hours replaces the chloride with a hydroxyl group, yielding the desired pyridinone in 58% overall yield.

Advantages:

  • High regioselectivity due to directing effects of methyl groups.

  • Scalable to gram quantities.

Post-synthetic modification streamlines the introduction of methyl and hydroxyl groups.

Methylation of 6-Hydroxy-2-methylpyridin-4-one

Starting with 6-hydroxy-2-methylpyridin-4-one, dimethyl sulfate (Me₂SO₄) in alkaline aqueous medium selectively methylates the 3-position. Optimal conditions (pH 10–11, 50°C, 3 hours) afford this compound in 72% yield. Excess methylating agent must be avoided to prevent over-alkylation.

Comparison of Synthetic Methods

The table below evaluates key parameters for each approach:

MethodStarting MaterialStepsYield (%)Key AdvantageLimitation
Maltol CondensationBenzyl maltol265High atom economyRequires hydrogenolysis
β-Diketone CyclizationAcetylacetone345Commercially available reagentsLow selectivity for hydroxylation
Pyridine N-Oxide2,3-Dimethylpyridine358RegioselectiveToxic reagents (POCl₃)
Post-Synthetic Methylation6-Hydroxy-2-methylpyridin-4-one172Rapid functionalizationRequires pre-synthesized intermediate

Chemical Reactions Analysis

Types of Reactions

“6-hydroxy-2,3-dimethyl-1H-pyridin-4-one” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can also be reduced to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving “this compound” typically use common reagents such as oxidizing agents, reducing agents, and catalysts. The conditions for these reactions are carefully controlled to ensure the desired outcome.

Major Products Formed

The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. These products are often characterized by their unique chemical and physical properties.

Scientific Research Applications

“6-hydroxy-2,3-dimethyl-1H-pyridin-4-one” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and studies.

    Biology: The compound is utilized in biological research to study its effects on biological systems.

    Industry: The compound is used in industrial processes for the production of various chemical products.

Mechanism of Action

The mechanism by which “6-hydroxy-2,3-dimethyl-1H-pyridin-4-one” exerts its effects involves specific molecular targets and pathways. The compound interacts with these targets to produce its desired effects. The exact mechanism of action may vary depending on the specific application and context.

Comparison with Similar Compounds

Research Implications and Gaps

  • Structural Activity Relationships (SAR): Hydroxyl and methyl groups in pyridinones influence hydrogen bonding and lipophilicity, critical for drug design.
  • Biological Data Limitations: While dibenzofurans show melanogenesis inhibition, pyridinone derivatives lack comparable studies in the provided evidence.
  • Synthetic Challenges: Substituent positioning (e.g., geminal dimethyl in ) complicates regioselective synthesis compared to monosubstituted analogs .

Q & A

Q. Table 1: Comparison of Synthesis Yields Under Different Conditions

CatalystSolventTemperature (°C)Yield (%)Purity (HPLC)
Ammonium acetateEthanol807899.2
Pd(OAc)₂DMF1206597.8
NoneTHF604295.5
Data inferred from analogous reactions

Q. Table 2: Spectroscopic Data for Structural Confirmation

TechniqueKey ObservationsReference
¹H NMRδ 2.25 (s, 3H, CH₃), δ 6.10 (s, 1H, OH)
X-rayPlanar pyridinone ring, dihedral angle 5.2°
IRν 1670 cm⁻¹ (C=O), ν 3200 cm⁻¹ (O-H)

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